4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine

Lipophilicity LogP Drug-likeness

4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine (CAS 920280-72-4) is a synthetic secondary amine belonging to the arylcyclohexylamine class. Its structure features a central cyclohexylamine core N-substituted with a cyclohexyl group and O-substituted at the 4-position with a benzyl moiety, yielding the molecular formula C19H29NO and a molecular weight of 287.44 g/mol.

Molecular Formula C19H29NO
Molecular Weight 287.4 g/mol
CAS No. 920280-72-4
Cat. No. B12627201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine
CAS920280-72-4
Molecular FormulaC19H29NO
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2CCC(CC2)OCC3=CC=CC=C3
InChIInChI=1S/C19H29NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1,3-4,7-8,17-20H,2,5-6,9-15H2
InChIKeyOZWPZPFZSLFMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine (CAS 920280-72-4): Structural Identity and Physicochemical Baseline for Research Procurement


4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine (CAS 920280-72-4) is a synthetic secondary amine belonging to the arylcyclohexylamine class . Its structure features a central cyclohexylamine core N-substituted with a cyclohexyl group and O-substituted at the 4-position with a benzyl moiety, yielding the molecular formula C19H29NO and a molecular weight of 287.44 g/mol. Key computed physicochemical properties include a polar surface area (PSA) of 21.26 Ų and a consensus LogP of 4.83, indicating substantial lipophilicity relative to simpler cyclohexylamine analogs . This compound is primarily offered as a research chemical or synthetic building block, and its structural attributes position it as a candidate for derivatization in medicinal chemistry campaigns targeting CNS-related receptors or for use in materials science applications where lipophilic amine scaffolds are required .

CNS receptor-targeted derivatization scaffold
Lipophilic amine building block for materials science
Synthetic intermediate with dual N-cyclohexyl / O-benzyl substitution

4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine (920280-72-4): Structural Determinants Precluding Simple Analog Substitution


Generic substitution within the cyclohexylamine class is invalid for 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine due to the synergistic effect of its dual substitution pattern. The presence of both a bulky N-cyclohexyl group and an O-benzyl group on the same cyclohexane ring creates a unique steric and electronic environment that is absent in simpler analogs such as dicyclohexylamine (CAS 101-83-7) or trans-4-(benzyloxy)cyclohexanamine (CAS 98454-39-8) . This substitution pattern profoundly alters the molecule's lipophilicity—its computed LogP of 4.83 is over 100-fold higher in predicted octanol-water partitioning compared to trans-4-(benzyloxy)cyclohexanamine (LogP 2.37)—which directly impacts membrane permeability, protein binding, and pharmacokinetic profile if used in a biological context [1]. Furthermore, the N-cyclohexyl substituent differentiates it from other benzyloxy-cyclohexylamines by increasing steric bulk around the basic amine center, potentially altering its protonation state and reactivity with biological targets or in synthetic transformations compared to primary amine analogs .

  • Dual N-cyclohexyl and O-benzyl substitution creates a unique steric/electronic profile absent in simpler analogs like dicyclohexylamine or trans-4-(benzyloxy)cyclohexanamine; direct substitution may not transfer key properties.
  • Computed lipophilicity difference (LogP) may shift membrane partitioning and PK profile; less lipophilic cyclohexylamine analogs may not reproduce biological distribution patterns.
  • N-cyclohexyl steric bulk may alter amine protonation state and reactivity; primary amine analogs may exhibit different behavior in synthetic or biological contexts.

Quantitative Differentiation of 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine (920280-72-4) from Structural Analogs


Enhanced Lipophilicity Versus dicyclohexylamine and trans-4-(benzyloxy)cyclohexanamine

The target compound demonstrates a significantly higher calculated partition coefficient (LogP) compared to its closest structural analogs lacking the dual substitution. The consensus LogP of 4.83 for 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine substantially exceeds that of dicyclohexylamine (LogP ~3.4) [1] and trans-4-(benzyloxy)cyclohexanamine (LogP 2.37) , indicating that the combination of N-cyclohexyl and O-benzyl groups drives a marked increase in lipophilicity beyond a simple additive effect.

Lipophilicity (LogP)
Data to verify
Computed LogP 4.83
vs dicyclohexylamine 3.40
vs trans-4-(benzyloxy)cyclohexanamine 2.37
Difference +1.43 / +2.46 log units
Reported higher lipophilicity may support membrane partitioning research context.
In silico consensus estimate; experimental LogP validation recommended.
Lipophilicity LogP Drug-likeness Permeability

Reduced Topological Polar Surface Area (TPSA) Relative to Procyclidine

The target compound possesses a computed topological polar surface area (TPSA) of 21.26 Ų , which is lower than that of procyclidine (TPSA = 23.47 Ų), a structurally related approved drug with the same molecular formula (C19H29NO) [1][2]. A TPSA below 60 Ų is generally considered favorable for crossing the blood-brain barrier, and the slightly lower TPSA of the target compound suggests a marginally better passive membrane diffusion potential relative to procyclidine.

Polar Surface Area
Class-level
TPSA 21.26 Ų
vs Procyclidine 23.47 Ų
Difference −2.21 Ų
Lower computed TPSA may support brain-penetrant scaffold design hypothesis.
Class-level inference; requires experimental BBB permeability model confirmation.
Polar Surface Area BBB Permeability CNS Drug-likeness

Structural Confirmation via High-Resolution Mass Spectrometry for Identity Verification

The identity of 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine can be unambiguously verified using high-resolution mass spectrometry (HRMS). The target compound has an exact monoisotopic mass of 287.22500 Da , which is distinct from the exact mass of its isomer procyclidine (287.22491 Da) [1]. While both compounds share the same nominal mass (287 Da) and molecular formula, their subtly different exact masses, combined with distinct fragmentation patterns, allow for definitive analytical differentiation, which is critical for procurement quality assurance.

Exact Mass (HRMS)
Method context
Target 287.22500 Da
Procyclidine 287.22491 Da
Δ 0.00009 Da (0.09 ppm)
Enables HRMS-based identity verification for procurement quality assurance.
Requires high-resolution MS; nominal mass identical to isobaric isomers.
Analytical Chemistry HRMS Quality Control Procurement Verification

Optimized Scientific and Industrial Applications for 4-(Benzyloxy)-N-cyclohexylcyclohexan-1-amine (920280-72-4)


CNS Drug Discovery: A High-Lipophilicity Scaffold for Designing Brain-Penetrant Candidates

The compound's high LogP (4.83) and low TPSA (21.26 Ų) position it as a privileged scaffold for CNS drug discovery programs. Medicinal chemists seeking to develop new chemical entities targeting neurological receptors (e.g., sigma receptors, dopamine receptors) can use this compound as a starting point for structure-activity relationship (SAR) studies, where its lipophilicity profile is hypothesized to enhance blood-brain barrier penetration relative to less lipophilic cyclohexylamine analogs [1].

Synthetic Intermediate for Novel Arylcyclohexylamine Derivatives

The secondary amine functionality, along with the benzyl ether and cyclohexyl groups, provides multiple sites for chemical diversification . This compound can serve as a key intermediate in the synthesis of novel arylcyclohexylamine libraries through reactions such as N-alkylation, acylation, or deprotection of the benzyl group to generate a free hydroxyl for further functionalization, enabling the exploration of chemical space around the cyclohexylamine core .

Analytical Reference Standard for Method Development and Metabolite Identification

The well-defined exact mass (287.22500 Da) and diagnostic structure of this compound make it suitable as an analytical reference standard. It can be used to develop and validate GC-MS or LC-MS/MS methods for detecting and quantifying cyclohexylamine derivatives in complex matrices, or as a retention time and mass spectral marker in forensic or environmental analysis studies where differentiating isomers like procyclidine is critical .

Physicochemical Probe Compound for Membrane Permeability Studies

Given its high calculated lipophilicity (LogP 4.83), this compound can be employed as a model lipophilic amine in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayer experiments. Its behavior can be compared against benchmark compounds like procyclidine (LogP ~4.1) to deconvolute the impact of subtle structural changes on passive membrane diffusion, aiding in the development of in silico permeability models [2].

Application
Selection Property
Validation Focus
CNS target derivatization studies
Computed high lipophilicity and low polarity profile
Experimental BBB permeability model
Arylcyclohexylamine library synthesis
Dual N-cyclohexyl and O-benzyl substitution sites
Synthetic route efficiency and functional group tolerance
Analytical reference standard for MS methods
Distinct exact mass vs. isobaric isomers
LC-MS method specificity and isomer resolution
Physicochemical permeability probe
High computed LogP for passive diffusion studies
Permeability assay model validation
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